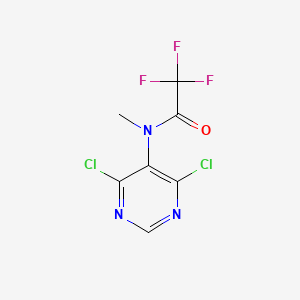
N-(4,6-dichloropyrimidin-5-yl)-2,2,2-trifluoro-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL-: is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with chlorine atoms and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dichloro-5-pyrimidinylamine.
Acylation Reaction: The amine group is then acylated using 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to form the corresponding acetamide derivative.
Methylation: The final step involves the methylation of the acetamide nitrogen using methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized trifluoromethyl derivatives.
Reduction: Formation of reduced trifluoromethyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique electronic properties.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Biological Probes: Used as a probe to study biological systems and interactions.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Industry:
Agrochemicals: Used in the development of herbicides and pesticides.
Material Science: Investigated for its potential use in the development of advanced materials.
Wirkmechanismus
The mechanism of action of ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms on the pyrimidine ring contribute to its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- ACETAMIDE,N-(5-AMINO-4,6-DICHLORO-2-PYRIMIDINYL)-
- N-(4,6-DICHLORO-5-PYRIMIDINYL)-2-(4-PIPERIDINYLSULFANYL)ACETAMIDE
- N-ACETYL-N-(4,6-DICHLORO-5-PYRIMIDINYL)ACETAMIDE
Comparison:
- Structural Differences: The presence of different substituents on the pyrimidine ring and variations in the acetamide group.
- Reactivity: Differences in reactivity due to the presence of different functional groups.
- Applications: Variations in applications based on their unique chemical properties.
ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL- stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its potential for various applications.
Eigenschaften
CAS-Nummer |
781-28-2 |
|---|---|
Molekularformel |
C7H4Cl2F3N3O |
Molekulargewicht |
274.02 g/mol |
IUPAC-Name |
N-(4,6-dichloropyrimidin-5-yl)-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C7H4Cl2F3N3O/c1-15(6(16)7(10,11)12)3-4(8)13-2-14-5(3)9/h2H,1H3 |
InChI-Schlüssel |
VDXWKMMSTUOJSH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(N=CN=C1Cl)Cl)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


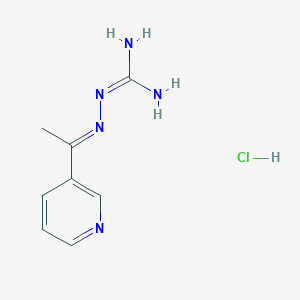
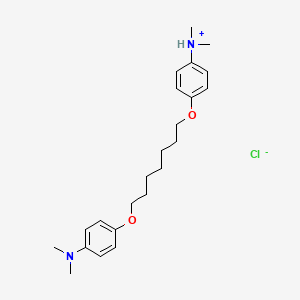
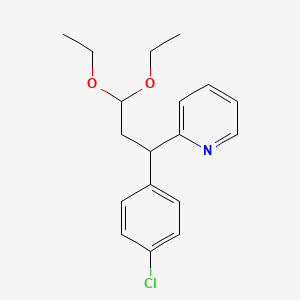

![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)
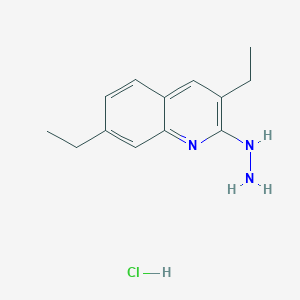
![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)

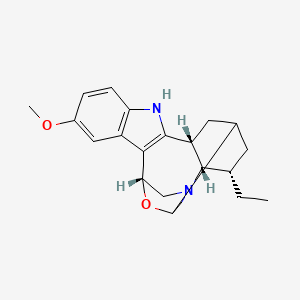
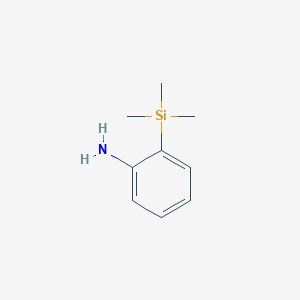
![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)

